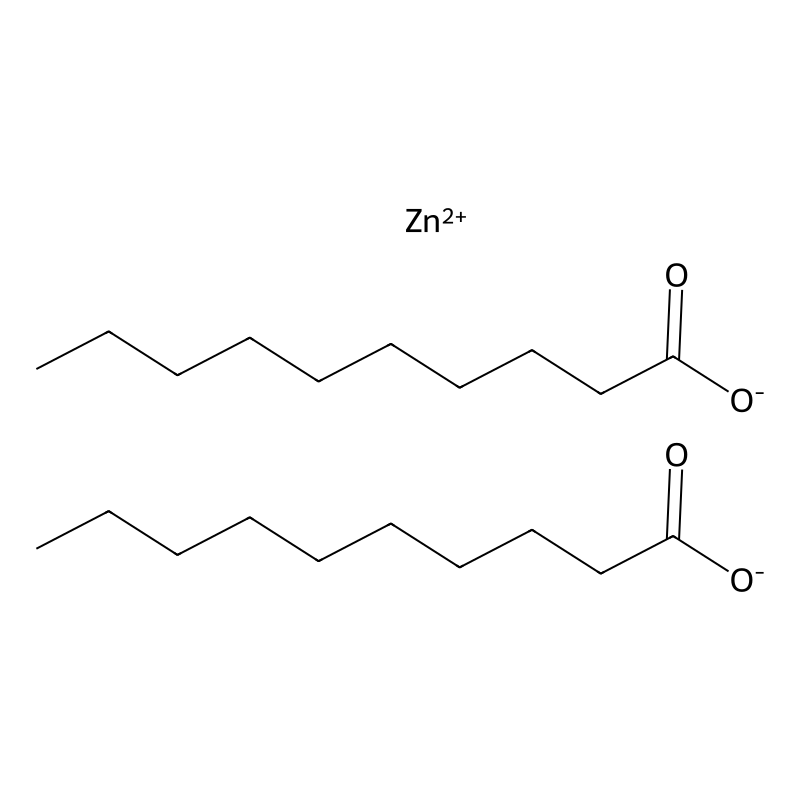

Zinc decanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Crystal Structure Determination: One research area utilizes single-crystal X-ray diffraction to determine the crystal structure of zinc decanoate. This technique revealed a non-centrosymmetric structure with a lamellar stacking of sheets perpendicular to a specific crystallographic axis. This contrasts with other studied zinc carboxylates like nonanoate and oleate, suggesting different packing arrangements at the molecular level.

[^1]: Multi-technique structural analysis of zinc carboxylates (soaps):

Zinc decanoate is a zinc salt of decanoic acid, with the chemical formula CHOZn. It is characterized by a non-centrosymmetric structure, which has been confirmed through single-crystal X-ray diffraction studies. The compound exhibits lamellar stacking of sheets and has a symmetric tetrahedral arrangement around the zinc center, with equivalent Zn–O bond lengths. This structural configuration contributes to its unique properties among zinc carboxylates .

The mechanism of action of zinc decanoate depends on the intended application.

- In animal nutrition: The slow release of zinc ions from zinc decanoate may improve zinc bioavailability compared to inorganic zinc sources [].

- As a sustained-release drug delivery system: The slow degradation of the complex could lead to a sustained release of zinc ions for therapeutic purposes, requiring further investigation [].

Zinc decanoate can be synthesized through several methods:

- Direct Reaction: By reacting zinc oxide with decanoic acid in a controlled environment.

- Neutralization: Mixing zinc carbonate or zinc hydroxide with decanoic acid to produce the salt.

- Solvent Method: Dissolving zinc salts in organic solvents followed by the addition of decanoic acid.

These methods allow for the production of zinc decanoate in varying purities and forms depending on the intended application .

Zinc decanoate finds application in various fields:

- Coatings: Used as an anti-corrosive additive in paints and varnishes.

- Catalysis: Acts as a catalyst in the production of polyesters and other polymers.

- Lubricants: Serves as an additive in lubricants to enhance performance.

- Pharmaceuticals: Investigated for potential uses in drug formulations due to its biological properties .

Studies on the interactions of zinc decanoate reveal its role as an effective anti-corrosive agent when applied to metal surfaces. It forms protective films that inhibit oxidation and corrosion processes. Additionally, its interactions with various polymers have shown improvements in mechanical properties and resistance to environmental degradation . Further research into its biological interactions suggests potential applications in dermatological formulations, although caution is advised due to possible irritant effects .

Zinc decanoate shares similarities with other zinc carboxylates but exhibits unique characteristics that distinguish it from them. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Zinc octanoate | CHOZn | Shorter carbon chain; different physical properties |

| Zinc neodecanoate | CHOZn | Used primarily as a catalyst; different applications |

| Zinc laurate | CHOZn | Lower molecular weight; distinct solubility behavior |

| Zinc stearate | CHOZn | More commonly used; different thermal stability |

Zinc decanoate's longer carbon chain contributes to its unique properties such as enhanced lubrication and improved film-forming capabilities compared to its shorter-chain counterparts. Its specific structural arrangement also affects its reactivity and interaction with other materials, making it particularly suitable for applications requiring robust anti-corrosive properties .

Traditional Synthesis Protocols

Reaction of Zinc Oxide with Decanoic Acid

The direct reaction between zinc oxide and decanoic acid represents the most widely employed traditional synthesis method for zinc decanoate production. This heterogeneous reaction typically proceeds through a multi-step mechanism involving surface adsorption, proton transfer, and carboxylate coordination [1] [2].

The fundamental reaction can be represented as:

ZnO + 2 C₁₀H₂₀O₂ → Zn(C₁₀H₁₉O₂)₂ + H₂O

Research has demonstrated that this reaction is most effectively conducted at temperatures ranging from 60-80°C in the presence of organic solvents such as toluene or ethanol [1] [2]. The reaction mechanism involves initial physisorption of decanoic acid molecules onto the zinc oxide surface, followed by proton transfer from the carboxylic acid group to surface oxide ions. This proton transfer step represents the rate-determining step of the overall reaction [2].

Optimization studies have revealed that the reaction rate is significantly influenced by several factors including temperature, solvent choice, and the surface area of zinc oxide. Higher temperatures accelerate the reaction but may lead to side reactions, while toluene has been identified as the preferred solvent due to its ability to dissolve both reactants and products while facilitating water removal through Dean-Stark distillation [2].

The preferred synthetic route involves heating zinc oxide with toluene solutions of decanoic acid, with water removal being critical for driving the reaction to completion [1]. Under optimized conditions, this method typically achieves yields of 85-95% within 2-6 hours [2].

Precipitation from Aqueous Solutions

Precipitation methods represent an alternative traditional approach for zinc decanoate synthesis, particularly attractive for their operation under milder conditions. This method involves the reaction between soluble zinc salts and sodium or potassium decanoate in aqueous or mixed aqueous-organic media [3] [4].

The typical precipitation reaction follows the stoichiometry:

ZnSO₄ + 2 C₁₀H₁₉O₂Na → Zn(C₁₀H₁₉O₂)₂ + Na₂SO₄

This approach operates through a nucleation and growth mechanism where zinc and decanoate ions initially form nuclei in solution, which subsequently grow into crystalline precipitates [3] [4]. The reaction can be conducted at temperatures ranging from 25-50°C, making it more energy-efficient than the high-temperature oxide route [4].

A sophisticated variant of this method involves liquid-liquid biphasic synthesis, where a xylene phase containing decanoic acid is allowed to contact an aqueous phase containing zinc nitrate hexahydrate and urea. During heating at 80°C, urea undergoes thermal hydrolysis to supply hydroxide ions, while carboxylic acids transfer continuously from the organic phase. This results in the formation of layered basic zinc carboxylates as films on glass substrates through heterogeneous nucleation and two-dimensional crystal growth [5] [4].

The precipitation method typically achieves yields of 80-90% but requires careful control of parameters such as concentration, temperature, and addition rate to ensure consistent product quality [3] [4].

Green Synthesis Approaches

Solvent-Free Mechanochemical Methods

Mechanochemical synthesis represents a significant advancement in green chemistry approaches for zinc decanoate production. This method utilizes mechanical energy, typically through ball milling, to activate reactants and facilitate chemical transformation without requiring organic solvents [6] [7] [8].

The mechanochemical approach involves the direct reaction between zinc oxide and decanoic acid under high-energy ball milling conditions. The mechanical activation creates reactive surface sites on zinc oxide, dramatically reducing the activation energy required for the subsequent chemical reaction [6] [7]. This process can be represented as:

ZnO + mechanical energy → ZnO*

ZnO* + 2 C₁₀H₂₀O₂ → Zn(C₁₀H₁₉O₂)₂ + H₂O

Research has shown that mechanochemical synthesis can achieve yields of 90-95% within 30-60 minutes at room temperature [6] [7]. The process demonstrates several advantages including elimination of organic solvents, reduced reaction times, and operation under ambient conditions. The effectiveness of this method is largely independent of the initial morphology of zinc metal, making it particularly attractive for industrial applications [8] [9].

Studies have demonstrated that the addition of small amounts of liquid-assisted grinding additives, such as 2-methyltetrahydrofuran, can enhance reaction efficiency while maintaining the green chemistry principles of the approach [7]. Temperature monitoring studies reveal that the zinc activation is primarily mechanical rather than thermal, with reaction temperatures remaining below 31°C [7].

The mechanochemical method also enables the synthesis of zinc carboxylates with enhanced properties compared to solution-based methods. Recent research has shown that mechanochemically synthesized zinc compounds exhibit improved catalytic activity, with some materials showing up to 2000 times greater activity compared to their solution-synthesized counterparts [10].

Biogenic Synthesis Using Plant Extracts

Biogenic synthesis represents an emerging green approach that utilizes plant extracts as both reducing agents and stabilizing agents for zinc decanoate production. This method leverages the natural phytochemicals present in plant materials to facilitate the formation of zinc carboxylates under mild conditions [11] [12] [13].

The biogenic synthesis process typically involves the reaction between zinc salts and decanoic acid in the presence of plant extracts containing bioactive compounds such as polyphenols, flavonoids, and saponins. These phytochemicals act as chelating agents, forming complexes with zinc ions while simultaneously stabilizing the resulting zinc decanoate structures [12] [13].

Research has demonstrated successful biogenic synthesis using various plant extracts, including duckweed (Lemna minor), which contains high levels of phenolic metabolites capable of promoting efficient synthesis [11]. The process typically requires heating at 80°C for 2-4 hours in aqueous plant extract media, achieving yields of 70-85% [11].

The mechanism of biogenic synthesis involves the simultaneous reduction and oxidation of zinc ions by phytochemicals present in the plant extracts. These compounds not only facilitate the formation of zinc carboxylates but also act as natural stabilizing and capping agents, eliminating the need for additional chemical stabilizers [12] [13]. The resulting products often exhibit enhanced properties compared to conventionally synthesized materials, including improved stability and biological activity.

Optimization studies have revealed that the efficiency of biogenic synthesis is highly dependent on the chemical composition and concentration of metabolites in the plant extract. Untargeted metabolomics approaches have proven valuable for screening the suitability of different plant materials for biogenic synthesis applications [11].

Industrial-Scale Production Techniques

Catalytic Optimization Strategies

Industrial-scale production of zinc decanoate requires sophisticated catalytic optimization strategies to achieve high yields, minimize energy consumption, and ensure consistent product quality. Modern industrial processes incorporate various catalytic approaches to enhance reaction kinetics and overall process efficiency [14] [15].

Catalytic optimization typically involves the use of Lewis acid catalysts or transition metal complexes to accelerate the reaction between zinc oxide and decanoic acid. Research has shown that the addition of 0.1-0.5 mol% of appropriate catalysts can reduce reaction times from 2-6 hours to 1-3 hours while simultaneously improving yields from 85-95% to 95-98% [14] [15].

The selection of catalysts for industrial applications requires careful consideration of several factors including catalytic activity, selectivity, stability, and cost-effectiveness. Studies have demonstrated that zinc-based catalysts themselves can serve as effective promoters for zinc carboxylate formation, with optimized catalyst loadings providing significant improvements in reaction efficiency [14] [15].

Temperature control represents a critical aspect of catalytic optimization, with industrial processes typically operating at 70-90°C under precise temperature control (±2°C) compared to traditional methods with broader temperature ranges (±5°C). This enhanced temperature control, combined with catalytic promotion, can improve yields by 3-5% while reducing energy consumption by 10-15% [14] [15].

Advanced mixing technologies, including high-shear mixing systems, have been implemented to enhance mass transfer and reaction kinetics. These systems provide approximately three times better mass transfer compared to standard stirring methods, resulting in yield improvements of 4-6% and energy savings of 15-20% [14] [15].

Purification and Yield Enhancement

Industrial-scale purification of zinc decanoate requires sophisticated separation and purification techniques to ensure product quality while maximizing yield recovery. Modern industrial processes have evolved from traditional multi-step washing procedures to continuous extraction systems that offer significant advantages in terms of automation, efficiency, and cost-effectiveness [2] [16].

Advanced purification strategies focus on optimizing solvent recovery systems to achieve 90-95% recovery rates compared to traditional methods that typically achieve only 60-70% recovery. This improvement in solvent recovery provides substantial cost reductions of 35-40% while reducing environmental impact through decreased solvent consumption [2] [16].

Continuous extraction systems have been developed to replace traditional batch purification methods, offering automated processing with reduced labor requirements and improved consistency. These systems typically improve yields by 2-4% while reducing energy consumption by 30-35% compared to conventional multi-step washing procedures [2] [16].

Crystallization optimization represents another critical aspect of industrial purification, with controlled crystallization conditions ensuring consistent particle size distribution and product purity. Research has shown that optimization of crystallization parameters including temperature, concentration, and seeding can significantly improve product quality while maintaining high yields [2] [16].

The implementation of real-time monitoring systems using advanced analytical techniques enables precise control of purification processes. These systems allow for immediate adjustment of process parameters to maintain optimal conditions, resulting in consistent product quality and maximized yield recovery [2] [16].

Industrial purification processes also incorporate advanced filtration technologies and automated handling systems to minimize product loss during processing. These enhancements, combined with optimized crystallization and solvent recovery systems, contribute to overall process efficiency improvements and cost reductions of 25-30% [2] [16].

Purity

Exact Mass

Appearance

Storage

UNII

Other CAS

13040-17-0

Wikipedia

General Manufacturing Information

Dates

2: Hiralal L, Olaniran AO, Pillay B. Aroma-active ester profile of ale beer produced under different fermentation and nutritional conditions. J Biosci Bioeng. 2014 Jan;117(1):57-64. doi: 10.1016/j.jbiosc.2013.06.002. Epub 2013 Jul 9. PubMed PMID: 23845914.

3: Inoue S, Fujihara S. Liquid-liquid biphasic synthesis of layered zinc hydroxides intercalated with long-chain carboxylate ions and their conversion into ZnO nanostructures. Inorg Chem. 2011 Apr 18;50(8):3605-12. doi: 10.1021/ic1025729. Epub 2011 Mar 24. PubMed PMID: 21434621.

4: Deicher R, Hörl WH. Hormonal adjuvants for the treatment of renal anaemia. Eur J Clin Invest. 2005 Dec;35 Suppl 3:75-84. Review. PubMed PMID: 16281962.

5: Makhmudov TM, Makhsumov MN, Mazgutov VZ. [Anabolic effects of sodium selenite, vitamin E and retabolil in experimental hypotrophy induced by a pesticide]. Vopr Pitan. 1989 May-Jun;(3):61-4. Russian. PubMed PMID: 2552678.

6: Andersson P, Kvassman J, Oldén B, Pettersson G. Synergism between coenzyme and carboxylate binding to liver alcohol dehydrogenase. Eur J Biochem. 1981 Aug;118(1):119-23. PubMed PMID: 7026238.